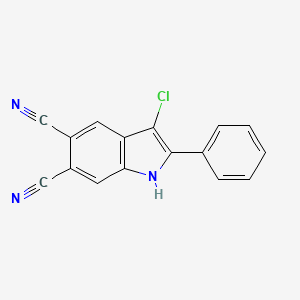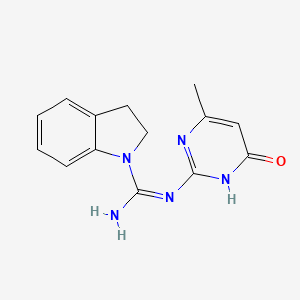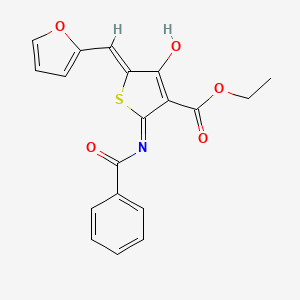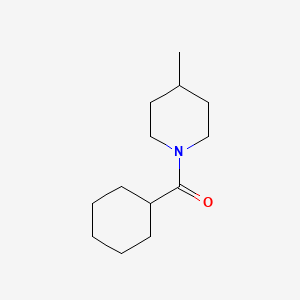![molecular formula C13H11BrN4 B11041196 6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 85841-05-0](/img/structure/B11041196.png)
6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a bromophenyl group and a methyl group attached to the pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of a pyrazole derivative through the reaction of hydrazine with a β-diketone.
Cyclization: The pyrazole derivative undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the pyrazolo[1,5-a]pyrimidine core.
Methylation: The final step involves the methylation of the pyrazolo[1,5-a]pyrimidine core using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methylation: Methyl iodide or dimethyl sulfate in the presence of a base.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, each with unique chemical and biological properties.
Scientific Research Applications
6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
6-(4-Methylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine: Contains a methylphenyl group instead of a bromophenyl group.
6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine: Features a fluorophenyl group in place of the bromophenyl group.
The uniqueness of this compound lies in the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
| 85841-05-0 | |
Molecular Formula |
C13H11BrN4 |
Molecular Weight |
303.16 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H11BrN4/c1-8-6-12-16-7-11(13(15)18(12)17-8)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3 |
InChI Key |
GDFSJQQIVSOMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-ethyl-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11041122.png)
![ethyl 4-({[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11041124.png)


![1-(3,4-dichlorophenyl)-3-[C-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4,6-dimethylpyrimidin-2-yl)carbonimidoyl]urea](/img/structure/B11041130.png)
![4-amino-2-(2-chlorophenyl)-7-(4-chlorophenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11041133.png)


![3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11041148.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B11041159.png)

![methyl 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11041166.png)
![3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-ethoxyphenyl)propanamide](/img/structure/B11041175.png)
![10-aminopyrimido[1,2-a]benzimidazol-2(10H)-one](/img/structure/B11041176.png)
